molecular formula C25H31N5O3 B14951370 N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B14951370
M. Wt: 449.5 g/mol
InChI Key: YGVBWCBQWNDHLJ-UHFFFAOYSA-N
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Description

N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethylpiperazine moiety, a phenoxyacetamide group, and an oxadiazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H31N5O3

Molecular Weight

449.5 g/mol

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H31N5O3/c1-3-29-14-16-30(17-15-29)13-12-26-23(31)18-32-22-10-8-21(9-11-22)25-27-24(28-33-25)20-6-4-19(2)5-7-20/h4-11H,3,12-18H2,1-2H3,(H,26,31)

InChI Key

YGVBWCBQWNDHLJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

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